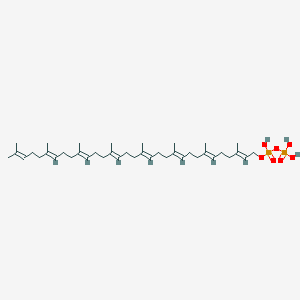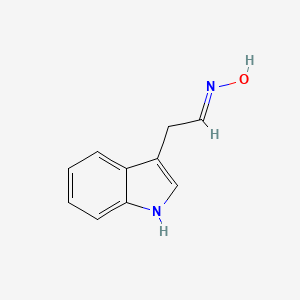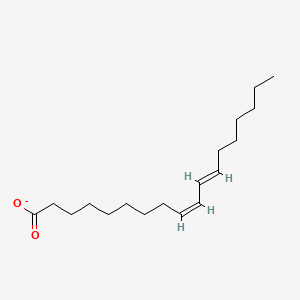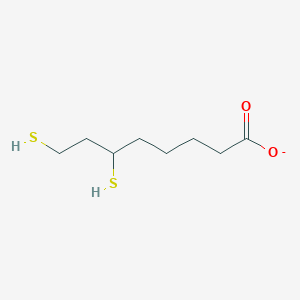
Octaprenyl diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octaprenyl diphosphate, trans-octaprenyl diphosphate, also known as all-trans-octaprenyl pyrophosphate or farnesylfarnesylgeraniol, belongs to the class of organic compounds known as tetraterpenoids. These are terpenoid molecules containing 10 consecutively linked isoprene units. Octaprenyl diphosphate, trans-octaprenyl diphosphate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, octaprenyl diphosphate, trans-octaprenyl diphosphate is primarily located in the membrane (predicted from logP) and cytoplasm. Octaprenyl diphosphate, trans-octaprenyl diphosphate exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, octaprenyl diphosphate, trans-octaprenyl diphosphate can be found in a number of food items such as brassicas, small-leaf linden, daikon radish, and alfalfa. This makes octaprenyl diphosphate, trans-octaprenyl diphosphate a potential biomarker for the consumption of these food products.
Octaprenyl diphosphate is a polyprenol diphosphate compound having eight prenyl units with undefined stereochemistry about the double bonds. It has a role as a Saccharomyces cerevisiae metabolite.
Aplicaciones Científicas De Investigación
Enzymatic Reaction Mechanisms
Octaprenyl diphosphate synthase (OPPs) plays a critical role in the production of ubiquinone or menaquinone side chains. It catalyzes consecutive condensation reactions of farnesyl diphosphate (FPP) with isopentenyl diphosphate (IPP) molecules. A study by Lu et al. (2009) demonstrated that OPPs and undecaprenyl diphosphate synthases (UPPs) have distinct reaction mechanisms, despite sharing the same substrates, indicating the complex nature of these enzymes' actions (Lu, Liu, & Liang, 2009).
Structural and Functional Analysis
Keng-Ming Chang et al. (2012) explored the active site of Escherichia coli OPPS, identifying key amino acids responsible for substrate binding and catalysis. This research contributes to a deeper understanding of the enzyme's functionality and potential applications in biochemical engineering (Chang, Chen, Kuo, Chang, Guo, Yang, & Liang, 2012).
Biotechnological Applications
Seo Myung-Ji et al. (2006) and Corinne P Cluis et al. (2011) investigated the production of Coenzyme Q10 (CoQ10) by recombinant E. coli harboring genes related to octaprenyl diphosphate synthase. These studies highlight the potential of octaprenyl diphosphate in biotechnological applications, particularly in the production of medically valuable compounds like CoQ10 (Seo, Im, Hur, Nam, Hyun, Pyun, & Kim, 2006) (Cluis, Ekins, Narcross, Jiang, Gold, Burja, & Martin, 2011).
Inhibitor Analysis and Drug Discovery
Teng et al. (2016) reported on the development of a fluorescence-based assay for monitoring the activities of trans-prenyltransferases like OPPS, facilitating drug discovery and the study of enzyme inhibitors. Their work underlines the pharmaceutical significance of understanding and manipulating the functions of enzymes like octaprenyl diphosphate synthase (Teng, Hsu, Chang, Lin, & Liang, 2016).
Propiedades
Nombre del producto |
Octaprenyl diphosphate |
|---|---|
Fórmula molecular |
C40H68O7P2 |
Peso molecular |
722.9 g/mol |
Nombre IUPAC |
[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C40H68O7P2/c1-33(2)17-10-18-34(3)19-11-20-35(4)21-12-22-36(5)23-13-24-37(6)25-14-26-38(7)27-15-28-39(8)29-16-30-40(9)31-32-46-49(44,45)47-48(41,42)43/h17,19,21,23,25,27,29,31H,10-16,18,20,22,24,26,28,30,32H2,1-9H3,(H,44,45)(H2,41,42,43)/b34-19+,35-21+,36-23+,37-25+,38-27+,39-29+,40-31+ |
Clave InChI |
IKKLDISSULFFQO-DJMILUHSSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;sulfate](/img/structure/B1233205.png)




![4-[6-(2,4-Dichlorophenyl)-4-methyl-2-oxo-5-phenylmethoxycarbonyl-1,6-dihydropyrimidin-3-yl]butanoic acid](/img/structure/B1233214.png)



![2-(4-cyanophenyl)-N-[(1S,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1,2,4-triazol-1-yl)propyl]-4-methyl-thiazole-5-carboxamide](/img/structure/B1233220.png)
![4'a,9'-Dihydroxy-3'-methyl-1,1',2',3,3',4',4'a,5'-octahydrospiro[indene-2,6'-[4,12]methano[1]benzofuro[3,2-e]isoquinolin]-7'(7'aH)-one](/img/structure/B1233222.png)

![Sodium;3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-phenyl-2-sulfonatoacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1233226.png)